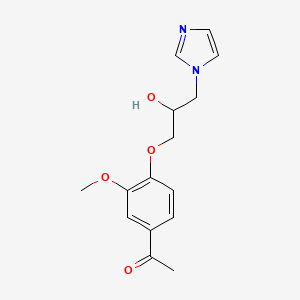

![molecular formula C14H14N4O2S2 B2381942 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097934-79-5](/img/structure/B2381942.png)

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

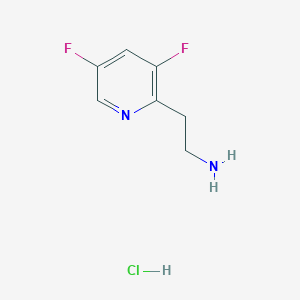

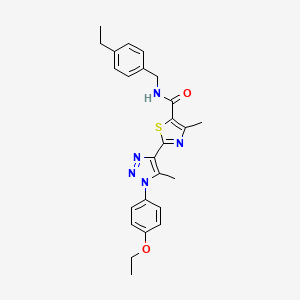

“N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide” is a chemical compound with the molecular formula C16H14N6S . It is a derivative of pyrazole and thiophene, two types of heterocyclic compounds . Pyrazole derivatives are known to possess a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring attached to a thiophene ring via an ethyl linker . The compound has a molecular weight of 322.4 g/mol .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 322.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 322.10006565 g/mol . The topological polar surface area is 96.8 Ų .

Applications De Recherche Scientifique

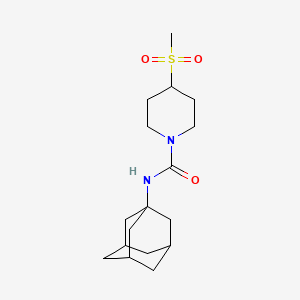

Antibacterial and Antimicrobial Applications

Several studies have focused on the synthesis of novel heterocyclic compounds containing sulfonamide moieties, demonstrating significant antibacterial activities. For instance, Azab et al. (2013) synthesized new heterocyclic compounds exhibiting high antibacterial activities, suggesting potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, El‐Emary et al. (2002) developed new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating antimicrobial activity, which suggests their potential in treating bacterial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Applications

Research into sulfonamide derivatives has also shown promise in anticancer therapy. Ghorab et al. (2015) explored novel sulfonamide derivatives for their in-vitro anticancer activity, identifying several compounds with higher activity than the standard drug, doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015). Bashandy et al. (2014) synthesized new sulfonamide derivatives showing significant antiproliferative activity against the human breast cancer cell line MCF-7, demonstrating their potential as antiproliferative agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Antioxidant Applications

Aziz et al. (2021) designed novel 1H-3-Indolyl derivatives to investigate their potential activities as antioxidants. The study found that one candidate showed higher antioxidant activity than ascorbic acid, indicating the efficacy of these derivatives as antioxidants (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Orientations Futures

Future research could focus on the synthesis, chemical reactions, mechanism of action, and safety profile of “N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide”. Given the broad range of biological activities exhibited by pyrazole derivatives , this compound could potentially be of interest in the development of new drugs.

Propriétés

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c19-22(20,13-3-1-5-15-9-13)17-10-14(12-4-8-21-11-12)18-7-2-6-16-18/h1-9,11,14,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYMISBJCVYDLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)

![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)

![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)

![4-Ethyl-5-fluoro-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2381871.png)

![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)